(S)-(-)-2-(Diphenylmethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

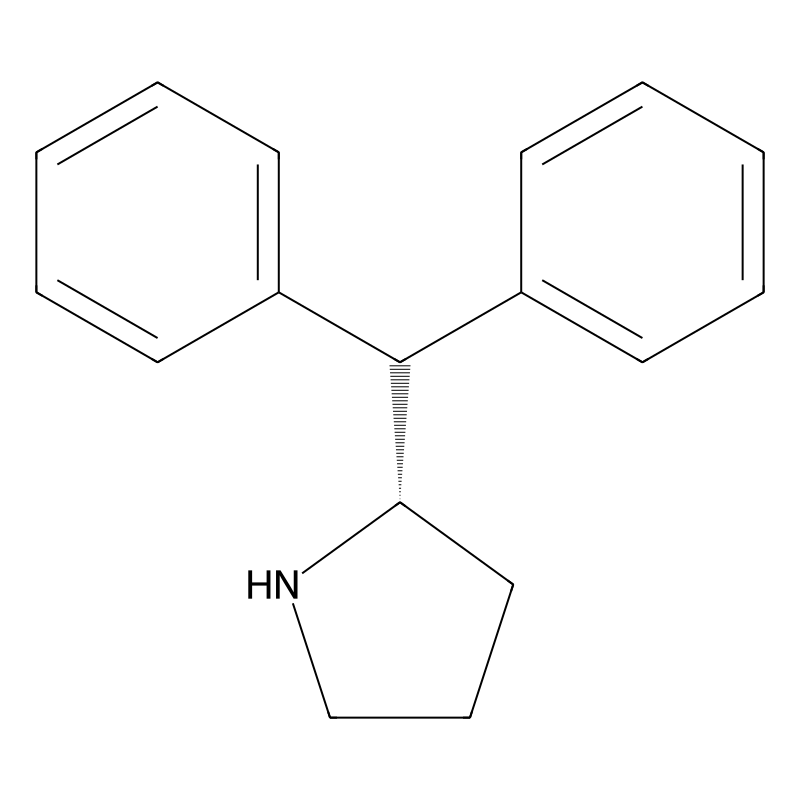

(S)-(-)-2-(Diphenylmethyl)pyrrolidine is a chiral organic compound characterized by its unique structural features, including a pyrrolidine ring and two phenyl groups attached to a central carbon atom. Its molecular formula is C₁₇H₁₉N, with a molecular weight of approximately 237.35 g/mol. This compound appears as a clear, colorless to light yellow viscous liquid and has a specific optical rotation ranging from -2° to -4° when measured in chloroform at 25°C . The compound is also known by its IUPAC name, (2S)-2-benzhydrylpyrrolidine, indicating its stereochemistry and functional groups.

The mechanism of action of (S)-(-)-2-(Diphenylmethyl)pyrrolidine relies on its ability to form diastereomeric complexes with chiral carboxylic acids. These complexes involve hydrogen bonding interactions between the amine group of the solvating agent and the carboxylic acid group. The specific chirality of the solvating agent and the acid leads to slightly different spatial arrangements within the complex, resulting in subtle variations in the chemical shifts of the protons in the NMR spectrum []. By analyzing these spectral differences, scientists can determine the enantiomeric composition of the carboxylic acid.

Information regarding the specific safety hazards of (S)-(-)-2-(Diphenylmethyl)pyrrolidine is limited. However, as a general guideline for organic amines, it is recommended to handle the compound with gloves and in a well-ventilated fume hood due to potential skin irritation and respiratory issues [].

Asymmetry Catalysis

Due to its chiral nature, (S)-(-)-2-(Diphenylmethyl)pyrrolidine can be employed as a ligand in asymmetric catalysis. Ligands are molecules that bind to metal catalysts, influencing their reactivity and selectivity. This property makes (S)-(-)-2-(Diphenylmethyl)pyrrolidine a valuable tool for researchers developing new and efficient methods for synthesizing various chiral compounds, which are crucial in many fields such as pharmaceuticals and materials science. [, ]

Organocatalysis

(S)-(-)-2-(Diphenylmethyl)pyrrolidine can also function as an organocatalyst, meaning it can directly participate in catalytic reactions without the need for a metal catalyst. This allows for the development of environmentally friendly and sustainable catalytic processes. Research suggests its potential application in various organocatalytic reactions, including aldol reactions, Mannich reactions, and Michael additions. [, ]

Medicinal Chemistry

The potential biological activity of (S)-(-)-2-(Diphenylmethyl)pyrrolidine is also being explored in medicinal chemistry. Studies have shown its ability to inhibit certain enzymes and interact with specific receptors, suggesting its potential use in developing new drugs for various diseases. However, further research is needed to fully understand its therapeutic potential and any associated safety concerns. []

- N-Alkylation: The nitrogen atom in the pyrrolidine ring can undergo N-alkylation reactions, allowing for the introduction of different alkyl groups.

- Acylation: The amine can also react with acyl chlorides or anhydrides, forming amides.

- Reductive Reactions: This compound can be reduced to yield secondary or tertiary amines depending on the reaction conditions.

These reactions are significant in synthetic organic chemistry for developing more complex molecules or modifying existing structures.

Research indicates that (S)-(-)-2-(Diphenylmethyl)pyrrolidine exhibits notable biological activities. It has been studied for its potential as a:

- Neuroprotective Agent: Some studies suggest that this compound may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.

- Antidepressant Properties: Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation into antidepressant effects.

- Chiral Auxiliary: Due to its chirality, it can serve as an auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.

The synthesis of (S)-(-)-2-(Diphenylmethyl)pyrrolidine typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

- Introduction of the Diphenylmethyl Group: This step often employs benzyl halides in nucleophilic substitution reactions with the pyrrolidine derivative.

- Resolution of Enantiomers: If racemic mixtures are produced, resolution techniques such as chiral chromatography or crystallization may be employed to isolate the (S)-enantiomer.

For example, one method involves reacting cyclohexanone with appropriate amines under controlled conditions to yield the desired product .

(S)-(-)-2-(Diphenylmethyl)pyrrolidine finds applications across various fields:

- Pharmaceuticals: It is being explored for use in drug formulations due to its potential therapeutic properties.

- Organic Synthesis: The compound serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

- Research: It is used in studies investigating chiral recognition and catalysis.

Interaction studies involving (S)-(-)-2-(Diphenylmethyl)pyrrolidine focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding how this compound interacts with receptors and enzymes, which can inform its potential therapeutic uses. For instance, preliminary research indicates that it may interact with neurotransmitter systems, which could elucidate its neuroprotective and antidepressant effects.

Several compounds share structural similarities with (S)-(-)-2-(Diphenylmethyl)pyrrolidine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpyrrolidine | C₅H₁₃N | Simple pyrrolidine derivative |

| (R)-(+)-2-(Diphenylmethyl)pyrrolidine | C₁₇H₁₉N | Enantiomer with potential different biological activity |

| N-Benzyldiphenylmethylamine | C₂₁H₂₃N | Contains similar diphenylmethyl group |

| 1-Benzylpyrrolidine | C₁₂H₁₅N | Lacks diphenyl substitution but similar ring structure |

The uniqueness of (S)-(-)-2-(Diphenylmethyl)pyrrolidine lies in its specific stereochemistry and dual phenyl substitutions, which may enhance its biological activity compared to simpler analogs. Its potential applications in pharmaceuticals and organic synthesis further distinguish it from similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant